molecular formula C10H17N3 B3097744 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine CAS No. 1316220-37-7

4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine

Cat. No.: B3097744
CAS No.: 1316220-37-7
M. Wt: 179.26
InChI Key: CNVSSLCZASAXNR-UHFFFAOYSA-N
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Description

“4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For example, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .


Molecular Structure Analysis

The imidazole ring in the compound contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

  • Synthesis and Structure-Activity Relationships : A study by Ishikawa et al. (2010) designed and synthesized 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives as candidate human histamine type 3 agonists. The piperidine derivatives showed moderate to high affinity for the human histamine H3 receptor, influenced by substituents on the aromatic ring. These compounds showed potential in specific binding to the human histamine H3 receptor (Ishikawa et al., 2010).

  • Pharmacokinetics of Novel Inhibitors : Teffera et al. (2013) researched the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including a compound with a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. This study focused on the enzymatic hydrolysis in plasma and the clearance rates of these compounds, which are crucial for developing effective cancer treatments (Teffera et al., 2013).

  • CYP450 Inhibition Reduction : Berlin et al. (2006) identified a series of histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine template with low inhibitory profiles for CYP2D6 and CYP3A4, important for reducing drug-drug interactions (Berlin et al., 2006).

  • Discovery of Novel Antagonists : Vaccaro et al. (2006) discovered novel histamine H3 receptor antagonists based on 4-[(1H-imidazol-4-yl)methyl]piperidine. They found that the attachment of a substituted aniline amide to the piperidine pharmacophore significantly increased potency (Vaccaro et al., 2006).

  • Antimicrobial and Antifungal Activities : Gan et al. (2010) synthesized a series of azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. They found that most compounds exhibited moderate to significant activities in vitro (Gan et al., 2010).

  • Inhibitors of Lipid Peroxidation : Domány et al. (1996) studied analogues of a series of 4-(1-naphthylamino)-piperidines, which are potent inhibitors of lipid peroxidation. This property is attributed to the antioxidant nature of the naphthylaminopiperidine moiety (Domány et al., 1996).

Safety and Hazards

The safety information for a similar compound, “4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde”, includes hazard statements such as H315 - H317 - H319 - H410 and precautionary statements such as P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 . It’s classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

It is noted that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . The downstream effects would depend on the specific target and the biological context.

Pharmacokinetics

Imidazole compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole compounds , the effects could potentially be diverse depending on the specific target and biological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine. It’s worth noting that the safety information for a similar compound indicates that it is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 , suggesting that it may have environmental and health impacts.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-7-6-12-10(13)8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVSSLCZASAXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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